molecular formula C24H21N5O5 B2625594 methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896294-78-3

methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2625594
CAS RN: 896294-78-3
M. Wt: 459.462
InChI Key: UNUBBWNPRWXJQK-UHFFFAOYSA-N
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Description

Methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Research has shown that certain derivatives of 1,3-dimethylxanthine with pyrazole at position 8, which includes compounds structurally related to methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, exhibit significant antioxidant and anti-inflammatory properties. These compounds have been found to be effective in free radical oxidation processes and lipid peroxidation inhibition, showing better performance than some reference compounds like Trolox (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Electronic/Substituents Influence on Imidazole Ring

Studies have investigated the influence of electronic and substituent factors on the imidazole ring, which is a key component of compounds like methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. This research provides insights into how alterations in the imidazole ring affect the donor-acceptor capacities of these compounds, which is crucial for understanding their chemical and biological behavior (Eseola, Adepitan, Görls, & Plass, 2012).

Synthesis of Tricyclic Purine Derivatives

The synthesis of new heterocycles such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones, closely related to methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, has been described in research. This synthesis involves specific treatment of certain precursor compounds and is significant for the development of new pharmaceuticals and research chemicals (Shimada, Kuroda, & Suzuki, 1993).

Interaction with Human A3 Adenosine Receptors

Compounds similar to methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been studied for their interaction with human A3 adenosine receptors. These interactions have implications for the development of treatments for various conditions, including cardiac and neurological disorders (Ozola et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-methoxybenzaldehyde with 2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-3-one to form the intermediate 8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one. This intermediate is then reacted with methyl 2-bromoacetate to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-3-one", "methyl 2-bromoacetate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 2-amino-4-phenyl-7-methyl-1H-imidazo[2,1-f]purin-3-one in the presence of a base such as potassium carbonate to form the intermediate 8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Reaction of the intermediate with methyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the final product, methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

CAS RN

896294-78-3

Product Name

methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Molecular Formula

C24H21N5O5

Molecular Weight

459.462

IUPAC Name

methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-17(15-9-5-4-6-10-15)29(23(27)25-21)16-11-7-8-12-18(16)33-2/h4-13H,14H2,1-3H3

InChI Key

UNUBBWNPRWXJQK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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